beta-Aspartylhydroxamate

Description

Historical Context of Academic Inquiry into Aspartylhydroxamates

The scientific journey into the world of aspartylhydroxamates is intrinsically linked to the broader exploration of amide-splitting enzymes and the biosynthesis of amino acids, which began in the early 20th century. nih.gov Initial observations of enzymes capable of hydrolyzing amides in animal and plant tissues set the stage for more detailed investigations into amino acid metabolism. nih.gov

A pivotal moment in the study of these compounds came with the investigation of asparagine synthesis. Researchers discovered that the formation of beta-aspartylhydroxamate from aspartic acid and hydroxylamine (B1172632) could serve as a model reaction for understanding how asparagine is synthesized in living organisms. iupac.org Early studies in the mid-20th century demonstrated the enzymatic formation of γ-glutamyl- and β-aspartylhydroxamic acids from their corresponding amino acids, as well as from glutamine and asparagine, in a variety of organisms. annualreviews.org These foundational studies not only revealed the existence of enzymes that could utilize these synthetic substrates but also provided a method for studying the enzymes involved in amino acid transformations. The development of quantitative methods to differentiate hydroxylamine from this compound in mixtures further enabled precise biochemical analysis. acs.org

Significance in Biochemical and Enzymological Studies

The primary significance of this compound in biochemical research lies in its role as a potent and specific inhibitor of key enzymes involved in asparagine metabolism. This inhibitory action has made it an invaluable tool for studying enzyme mechanisms, gene regulation, and cellular physiology.

Enzyme Inhibition and Mechanistic Studies

This compound is a well-documented inhibitor of asparagine synthetase (AS) , the enzyme responsible for the ATP-dependent synthesis of L-asparagine from L-aspartate. nih.govscbt.com Asparagine synthetase catalyzes this reaction via a beta-aspartyl-AMP intermediate. researchgate.net this compound, as an analog of aspartic acid, acts as a competitive inhibitor by binding to the active site of the enzyme, thereby blocking the synthesis of asparagine. researchgate.nettaylorfrancis.com

Furthermore, it has been shown to inhibit asparaginyl-tRNA synthetase (AsnRS) , an essential enzyme that attaches asparagine to its corresponding transfer RNA (tRNA) during protein synthesis. nih.gov Its ability to promote the editing activity of AsnRS has been utilized in high-throughput screening assays to identify novel inhibitors of this enzyme. nih.gov The inhibitory effect of this compound on L-asparaginase from Rhizobium etli has also been reported. nih.govjmb.or.krresearchgate.net

Use as a Selection Agent in Cell Culture

A significant application of this compound is its use as a selective agent in cell culture experiments. The growth of certain cells, such as Chinese hamster ovary (CHO) cells, is inhibited by this compound in media lacking asparagine. nih.gov This inhibition can be overcome by the addition of asparagine to the growth medium. nih.gov This property has been exploited to isolate cell lines that are resistant to this compound. nih.gov These resistant cells often exhibit elevated levels of asparagine synthetase activity, a result of gene amplification of the asparagine synthetase gene. nih.govtaylorfrancis.comkarger.compnas.org The study of these resistant cell lines has provided valuable insights into the mechanisms that regulate the expression of asparagine synthetase in mammalian cells. nih.gov

Research Findings on Enzyme Kinetics

Kinetic studies have been crucial in characterizing the inhibitory action of this compound. While specific Ki values (inhibition constants) can vary depending on the enzyme source and experimental conditions, studies have confirmed its inhibitory nature. For instance, in studies with Chinese hamster ovary cells, no significant changes in the Km for substrates or the thermal stability of asparagine synthetase were observed in resistant cells, despite their increased enzyme levels, indicating that the resistance was due to higher enzyme concentration rather than altered enzyme kinetics. nih.gov In the context of asparaginyl-tRNA synthetase from Brugia malayi and Staphylococcus epidermidis, L-aspartate-β-hydroxamate was effective in promoting the editing activity with KM values around 100 mM. nih.gov

Classification and General Research Relevance within Aspartate Derivatives

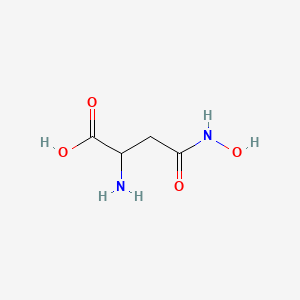

This compound belongs to the class of L-alpha-amino acid derivatives. invivochem.com Chemically, it is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during translation. invivochem.com It is specifically classified as a hydroxamic acid derivative of L-asparagine, where the amide nitrogen is hydroxylated. invivochem.com It can also be viewed as an analogue of aspartic acid. invivochem.comontosight.ai Its structure, (2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid, features both an amino group and a hydroxamate functional group, which contributes to its unique biological activities. ontosight.ai

The general research relevance of this compound stems from its structural similarity to the natural amino acids L-asparagine and L-aspartic acid. This mimicry allows it to be a specific tool for probing the function of enzymes that recognize these substrates. Its use has been instrumental in advancing our understanding of amino acid biosynthesis, the regulation of enzyme activity, and the development of drug resistance mechanisms at the cellular level.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20154-32-9 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

2-amino-4-(hydroxyamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9) |

InChI Key |

ZBYVTTSIVDYQSO-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)N)C(=O)NO |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NO |

Other CAS No. |

20154-32-9 1955-68-6 |

sequence |

X |

Synonyms |

aspartate-beta-hydroxamate aspartic acid beta-hydroxamate beta-aspartylhydroxamate beta-aspartylhydroxamic acid beta-aspartylhydroxamic acid, (D)-isomer beta-aspartylhydroxamic acid, (L)-isomer D-aspartic acid beta-hydroxamate |

Origin of Product |

United States |

Synthetic Routes and Biosynthesis

Chemical Synthesis Methodologies for beta-Aspartylhydroxamate

A plausible chemical synthesis for this compound would likely involve a multi-step process starting from aspartic acid. A key challenge in the chemical synthesis of amino acid derivatives is the selective reaction of one functional group while the others are protected.

A general approach would likely involve:

Protection of the α-amino group: The amino group of aspartic acid would first need to be protected to prevent it from reacting in subsequent steps. Common protecting groups for amino acids, such as N-carbobenzoxy or N-phthaloyl groups, could be employed. researchgate.net

Activation of the β-carboxyl group: The β-carboxyl group must be activated to facilitate the reaction with hydroxylamine (B1172632). This can be achieved by converting it into a more reactive derivative, such as an acid anhydride (B1165640). researchgate.netgoogle.com The formation of N-formyl-L-aspartic anhydride is a known process in the preparation of other aspartic acid derivatives. google.com

Reaction with hydroxylamine: The activated β-carboxyl group would then be reacted with hydroxylamine (NH₂OH) to form the hydroxamic acid moiety. nih.govacs.org The reaction of hydroxylamine with activated acyl groups is a known method for forming hydroxamates. acs.org

Deprotection: The final step would be the removal of the protecting group from the α-amino group to yield this compound.

Enzymatic Biosynthesis Pathways of this compound

The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical methods. Research has identified specific enzymes capable of catalyzing its formation from readily available precursors.

Two key enzymes have been identified for their role in the biosynthesis of this compound:

Asparagine Synthetase (AS): This enzyme, particularly from bacterial sources, has been shown to effectively synthesize this compound. For instance, recombinant asparagine synthetase from Streptococcus thermophilus NBRC 13957 (StAS) has demonstrated activity towards hydroxylamine as an acceptor of the β-aspartyl moiety. tandfonline.com This enzyme exhibits higher activity with hydroxylamine compared to enzymes from other bacteria like Lactobacillus delbrueckii and Escherichia coli. tandfonline.com The synthesis of this compound by StAS can be significantly enhanced by coupling it with an ATP-regeneration system, leading to an approximate 2.5-fold increase in production. tandfonline.com

β-Aspartyl-γ-Glutamyl Transferase (BAT-GGT): A novel enzyme discovered in Pseudomonas syringae, designated as β-aspartyl-γ-glutamyl transferase, has been identified as capable of synthesizing this compound. researchgate.net This enzyme exhibits both hydrolysis and transferase activities, acting on L-asparagine and L-glutamine to transfer their β-aspartyl and γ-glutamyl moieties, respectively. researchgate.net

The following table summarizes the key enzymes involved in the biosynthesis of this compound:

Enzymes in this compound Biosynthesis| Enzyme | Source Organism | Key Findings | Reference |

|---|---|---|---|

| Asparagine Synthetase (StAS) | Streptococcus thermophilus NBRC 13957 | Catalyzes the synthesis from L-aspartate and hydroxylamine. Production is enhanced with an ATP-regeneration system. | tandfonline.com |

| β-Aspartyl-γ-Glutamyl Transferase (BAT-GGT) | Pseudomonas syringae | A novel enzyme that can synthesize this compound through the transfer of a β-aspartyl moiety. | researchgate.net |

The enzymatic synthesis of this compound relies on specific precursor molecules that serve as substrates for the catalyzing enzymes.

L-Aspartic Acid: This amino acid is the primary precursor, providing the core aspartyl structure. tandfonline.com

Hydroxylamine: This compound serves as the acceptor of the β-aspartyl group, leading to the formation of the hydroxamate functional group. tandfonline.com

ATP (Adenosine Triphosphate): In the reaction catalyzed by asparagine synthetase, ATP is required as an energy source. tandfonline.com

The biosynthetic pathway catalyzed by asparagine synthetase involves the formation of a β-aspartyl-AMP intermediate. In the presence of hydroxylamine, this intermediate reacts to form this compound instead of the natural product, asparagine.

The table below outlines the precursor compounds for the enzymatic synthesis of this compound.

Precursor Compounds for this compound Biosynthesis| Precursor Compound | Role in Synthesis | Reference |

|---|---|---|

| L-Aspartic Acid | Provides the aspartyl backbone | tandfonline.com |

| Hydroxylamine | Acceptor of the β-aspartyl group to form the hydroxamate | tandfonline.com |

| ATP | Energy source for the asparagine synthetase-catalyzed reaction | tandfonline.com |

Enzymatic Interactions and Inhibition Mechanisms

Serine Racemase Inhibition by beta-Aspartylhydroxamate

L-Aspartic acid beta-hydroxamate is recognized as a potent inhibitor of mammalian serine racemase (SR), a pyridoxal-5'-phosphate (PLP) dependent enzyme. nih.govontosight.ai Serine racemase is responsible for synthesizing the neurotransmitter D-serine, which is a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors in the central nervous system. nih.gov The inhibition of this enzyme is a subject of significant research interest for its potential to modulate neurophysiological and pathological conditions associated with aberrant NMDA receptor signaling. nih.govfrontiersin.org

L-aspartic acid beta-hydroxamate acts as a competitive and selective inhibitor of serine racemase. nih.gov This mode of inhibition signifies that the inhibitor molecule competes with the substrate, L-serine, for binding to the active site of the enzyme. The competitive nature of the inhibition has been characterized through kinetic studies. For instance, L-Aspartic acid β-hydroxamate (L-ABH) has been reported to inhibit serine racemase with a dissociation constant (Ki) of 97.5 ± 23.7 µM. Another source reports a Ki of 1.90E+6 nM (or 1900 µM) for the inhibition of mouse brain serine racemase. bindingdb.org This characteristic makes it a valuable scaffold for the development of more potent and specific inhibitors for therapeutic applications. nih.gov

Serine racemase belongs to the family of pyridoxal-5'-phosphate (PLP) dependent enzymes, which utilize PLP as a cofactor to catalyze various reactions involving amino acids. nih.govfrontiersin.org The hydroxamic acid moiety (-CONHOH) present in this compound is key to its interaction with the enzyme. Research has shown that some small aliphatic hydroxamic acids can act as non-specific inhibitors of PLP-dependent enzymes by forming an irreversible aldoxime species with the PLP cofactor. nih.gov However, L-aspartic acid beta-hydroxamate is distinguished as a selective and competitive inhibitor, suggesting a more specific and reversible interaction within the active site that does not lead to irreversible inactivation under typical assay conditions. nih.gov The aldehyde group of the PLP cofactor typically forms a Schiff base with an amino group of a lysine (B10760008) residue in the enzyme's active site; the substrate then displaces the lysine to form a new Schiff base, initiating the catalytic cycle. frontiersin.org A competitive inhibitor like L-aspartic acid beta-hydroxamate likely interacts with this PLP-containing active site, preventing the substrate from binding and catalysis from occurring.

The inhibitory activity of this compound against serine racemase demonstrates marked stereospecificity. The literature consistently identifies the L-isomer, L-aspartic acid beta-hydroxamate, as the active inhibitory compound. nih.govontosight.ai This specificity indicates that the enzyme's active site has a chiral environment that preferentially recognizes and binds the L-enantiomer over the D-enantiomer. The specific three-dimensional arrangement of the amino and hydroxamate groups in the L-form is crucial for its effective binding and competitive inhibition of the enzyme. While the D-isomer of this compound exists, it is not cited as an inhibitor of serine racemase, underscoring the stereoselective nature of the enzyme-inhibitor interaction.

Asparagine Synthetase Inhibition

This compound is a well-documented inhibitor of asparagine synthetase (ASNS). pnas.org This enzyme catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate, using L-glutamine as a nitrogen source in eukaryotes. nih.gov The inhibition of this enzyme is particularly relevant in the context of certain cancers, where tumor cells may have a high dependency on asparagine and can develop resistance to asparaginase (B612624) therapy by upregulating ASNS expression. nih.gov

In vitro studies have confirmed that this compound inhibits the activity of asparagine synthetase. pnas.org The compound acts as an analog of the natural substrate, aspartate. The enzymatic reaction proceeds through a β-aspartyl-AMP intermediate; this compound is formed when hydroxylamine (B1172632) is substituted for the nitrogen donor (ammonia or glutamine) in the reaction mixture, demonstrating its interaction with the enzyme's active site. researchgate.net While it is established as an effective inhibitor used to select for resistant cell lines, specific kinetic constants such as the inhibition constant (Ki) for this compound against mammalian asparagine synthetase are not consistently reported in the reviewed literature. Studies on Chinese hamster ovary (CHO) cells resistant to the compound noted no significant changes in the Ki for this compound in the enzyme from resistant cells compared to the parental line, although the specific value was not provided.

The use of this compound as a selective agent in cell culture has provided significant insights into the regulation of asparagine synthetase. pnas.org In model systems such as Chinese hamster ovary (CHO) cells, chronic exposure to this compound leads to the selection of resistant clones that exhibit constitutively elevated levels of asparagine synthetase. pnas.org This upregulation is a key mechanism of resistance. For example, CHO cell clones with low-level resistance (3-fold) were found to have a 2-fold increase in asparagine synthetase activity, whereas clones with higher resistance (6- to 7-fold) showed a 5-fold increase in enzyme levels. pnas.org This phenomenon is not due to a change in the enzyme's structure or its affinity for the inhibitor, but rather to an increased rate of enzyme synthesis, indicating an alteration in the genetic regulation of the ASNS gene. pnas.org These findings demonstrate that cells can adapt to the inhibitory pressure of this compound by amplifying the expression of its target enzyme.

Table 1: Resistance and Enzyme Levels in CHO Cells

| Cell Strain | Relative Resistance to this compound | Relative Asparagine Synthetase Level |

|---|---|---|

| Parental CHO | 1x | 1x |

| AH12 | 3x | 2x |

| AH2 | 6-7x | 5x |

| AH5 | 6-7x | 5x |

Data derived from studies on this compound-resistant Chinese hamster ovary (CHO) cell clones. pnas.org

Asparaginyl-tRNA Synthetase Inhibition

This compound has been identified as an inhibitor of asparaginyl-tRNA synthetase (AsnRS), an essential enzyme in protein synthesis that catalyzes the attachment of asparagine to its corresponding tRNA. In vitro studies have demonstrated that this compound can effectively inhibit the activity of AsnRS. nih.gov This inhibitory action has been observed in various biological systems, from mammalian cells to pathogenic organisms.

In Chinese hamster ovary cells, this compound inhibits cell growth in asparagine-deficient media, a direct consequence of its action on both asparagine synthetase and asparaginyl-tRNA synthetase. nih.gov Research on AsnRS from the filarial nematode Brugia malayi and the bacterium Staphylococcus epidermidis has utilized L-Aspartate-β-hydroxamate to probe the enzyme's pre-transfer editing activity. nih.gov This process is a crucial quality control step that prevents the incorporation of incorrect amino acids into proteins. L-Aspartate-β-hydroxamate was found to be an effective promoter of this editing function. nih.gov

| Cell Line/Organism | Enzyme Target | Observed Effect | Kinetic Parameter |

| Chinese hamster ovary cells | Asparaginyl-tRNA Synthetase | Inhibition | Ki value not specified in the study nih.gov |

| Brugia malayi | Asparaginyl-tRNA Synthetase (BmAsnRS) | Promotion of pre-transfer editing | KM value close to 100 mM nih.gov |

| Staphylococcus epidermidis | Asparaginyl-tRNA Synthetase (SeAsnRS) | Promotion of pre-transfer editing | KM value close to 100 mM nih.gov |

Glutamine Kinase Substrate Analog Activity

Beta-L-aspartyl hydroxamate serves as a substrate analog for L-glutamine kinase, an enzyme involved in the biosynthesis of O-methyl phosphoramidate (B1195095) (MeOPN) on the capsular polysaccharide of Campylobacter jejuni. acs.orguniprot.orgnih.gov This enzyme, Cj1418, catalyzes the ATP-dependent phosphorylation of the amide nitrogen of L-glutamine as the first step in MeOPN biosynthesis. uniprot.org While L-glutamine is its primary substrate, the kinase demonstrates broader specificity by also acting on other analogs, including beta-L-aspartyl hydroxamate. acs.orgnih.gov

Studies on the L-glutamine kinase from C. jejuni (Cj1418) have confirmed its ability to catalyze the phosphorylation of beta-L-aspartyl hydroxamate. acs.orguniprot.orgnih.gov This reaction is ATP-dependent and results in the phosphorylation of the hydroxamate moiety, mirroring the phosphorylation of the amide nitrogen in the native substrate, L-glutamine. uniprot.org The enzyme's capacity to phosphorylate a range of glutamine analogs, including D-glutamine, γ-L-glutamyl hydroxamate, and beta-L-aspartyl hydroxamate, highlights the specific structural features it recognizes for catalysis. acs.orgnih.gov

The catalytic mechanism of L-glutamine kinase (Cj1418) proceeds through a three-step reaction involving the formation of covalent enzyme intermediates. acs.orgnih.gov The proposed mechanism involves:

Formation of a covalent pyrophosphorylated intermediate (Enz-X-Pβ-Pγ).

Release of pyrophosphate to form a phosphorylated intermediate (Enz-X-Pβ). acs.orgnih.gov

Transfer of the phosphoryl group to the substrate.

The ability of beta-L-aspartyl hydroxamate to act as a substrate suggests that it can interact with the active site and accept the phosphoryl group from the phosphorylated enzyme intermediate, completing the catalytic cycle. acs.orgnih.gov This interaction provides a valuable tool for studying the enzyme's substrate specificity and the chemical mechanism of phosphoramidate bond formation. acs.org

Interactions with Excitatory Amino Acid Receptors in In Vitro Preparations

L-aspartate-beta-hydroxamate interacts with excitatory amino acid receptors, specifically metabotropic glutamate (B1630785) receptors (mGluRs), in in vitro preparations of neonatal rat cerebral cortical slices. nih.gov These receptors are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability. wikipedia.orgfrontiersin.org

Group I mGluRs, which include mGluR1 and mGluR5, are coupled to phospholipase C, and their activation leads to the hydrolysis of phosphoinositides, a key signaling pathway. frontiersin.org L-aspartate-beta-hydroxamate has been shown to modulate this pathway. It exhibits agonist activity, stimulating phosphoinositide hydrolysis on its own. nih.gov However, its effect as an antagonist is very weak. When tested for its ability to inhibit the stimulation of phosphoinositide hydrolysis by the potent mGluR agonist (1S,3R)-ACPD, L-aspartate-beta-hydroxamate showed only a maximal inhibition of 28%. nih.gov

Research indicates that L-aspartate-beta-hydroxamate displays a mixed profile of agonist and antagonist activity at metabotropic glutamate receptors in rat neonatal cerebrocortical slices. nih.gov While it weakly antagonizes the effects of other agonists, it primarily functions as an agonist, though with significantly lower potency than standard agonists like (1S,3R)-ACPD. nih.gov This dual activity underscores the complexity of its interaction with the glutamate receptor binding site. nih.gov

| Compound | Activity Type | Potency (EC50) | Efficacy (vs. (1S,3R)-ACPD) |

| L-aspartate-beta-hydroxamate | Agonist | 760 µM nih.gov | ~70% nih.gov |

| (1S,3R)-ACPD | Agonist | 20 µM nih.gov | 100% |

| L-aspartate-beta-hydroxamate | Antagonist | Very weak (28% max inhibition) nih.gov | Not applicable |

General Mechanisms of Hydroxamate-Enzyme Interactions

The hydroxamic acid moiety is a key functional group that governs the interaction of molecules like β-aspartylhydroxamate with various enzymes. researchgate.netunl.ptacs.org These interactions are primarily driven by two key properties of the hydroxamate group: its ability to chelate metal ions and its capacity to react with certain enzyme cofactors. unl.ptnih.gov

The hydroxamic acid functional group, -CONHOH, is a powerful metal-binding group, particularly for zinc (Zn²⁺) and iron (Fe³⁺) ions. acs.orgresearchgate.netnih.gov This property is central to the mechanism by which hydroxamate-containing compounds, including likely β-aspartylhydroxamate, inhibit metalloenzymes. unl.ptnih.gov Metalloenzymes are a large class of enzymes that require a metal ion cofactor for their catalytic activity. nih.gov

The hydroxamate group typically acts as a bidentate ligand, meaning it forms two coordination bonds with the metal ion in the enzyme's active site. journalagent.com This chelation effectively displaces or alters the coordination of a water molecule that is often essential for the catalytic reaction, leading to the inhibition of the enzyme. unl.pt This mechanism is the basis for the inhibitory activity of many hydroxamic acid derivatives against a wide range of metalloenzymes, including:

Histone Deacetylases (HDACs): These are zinc-dependent enzymes, and their inhibition by hydroxamates is a well-established anti-cancer strategy. unl.ptacs.org

Matrix Metalloproteinases (MMPs): These enzymes are also zinc-dependent and are involved in tissue remodeling. unl.ptjournalagent.com

Tyrosinase: This is a dicopper-containing enzyme involved in melanin (B1238610) synthesis, which can be potently inhibited by hydroxamic acids that chelate the copper ions. nih.gov

Urease: A nickel-containing enzyme. journalagent.com

Aminopeptidases: Often zinc-dependent metalloenzymes. journalagent.com

L-Aspartic acid β-hydroxamate, due to its hydroxamate group, is expected to exhibit similar metal-chelating properties and thus act as an inhibitor of various metalloenzymes. ontosight.ai The stability of the complex formed between the hydroxamate and the metal ion is a key determinant of the inhibitory potency. researchgate.net

Beyond metal chelation, hydroxamic acids can also interact with enzymes that utilize pyridoxal-5'-phosphate (PLP) as a cofactor. nih.gov PLP is a versatile coenzyme involved in a wide array of enzymatic reactions concerning amino acid metabolism, such as transamination, decarboxylation, and racemization. wikipedia.orgrsc.orgnih.gov

The aldehyde group of PLP is highly reactive and typically forms an internal aldimine (a Schiff base) with the ε-amino group of a lysine residue in the enzyme's active site. nih.govlibretexts.org When a substrate amino acid enters the active site, it displaces the lysine to form a new, external aldimine. libretexts.org

Research has shown that small aliphatic hydroxamic acids can act as inhibitors of PLP-dependent enzymes, such as serine racemase. nih.gov The mechanism of this inhibition can be non-specific and irreversible, involving the interaction of the hydroxamic acid moiety with the PLP cofactor to form an aldoxime species. nih.gov This reaction effectively sequesters the PLP cofactor, rendering the enzyme inactive.

Cellular and Molecular Effects in Model Systems

Modulation of Intracellular Signaling Pathways (e.g., Phosphoinositide Hydrolysis)

While direct studies on the effect of β-aspartylhydroxamate on phosphoinositide hydrolysis are limited, research on related signaling pathways provides context. The regulation of asparagine synthetase is intertwined with broader cellular stress response pathways, such as the amino acid response (AAR) and the unfolded protein response (UPR). researchgate.net Both of these pathways converge on the activation of the transcription factor ATF4, which in turn upregulates ASNS expression. researchgate.net These signaling cascades involve a complex network of kinases and other signaling molecules.

For instance, the GCN2-eIF2α-ATF4 signaling pathway is a key component of the cellular response to nutrient deprivation. researchgate.net Although not directly implicating phosphoinositide hydrolysis, this highlights how asparagine metabolism is linked to major intracellular signaling networks. The study of hallucinogenic compounds has shown that stimulation of the 5-HT2A receptor leads to an increase in phosphoinositide hydrolysis. nih.gov However, a direct link or modulatory effect of β-aspartylhydroxamate on this specific pathway has not been established.

Influence on Nitrogen Metabolite Regulation in Fungal Systems (e.g., Aspergillus nidulans)

In fungal systems like Aspergillus nidulans, β-aspartylhydroxamate has been used as a tool to study nitrogen metabolite repression, a global regulatory system that allows fungi to preferentially use readily assimilated nitrogen sources like ammonium (B1175870) and glutamine. nih.gov

The toxic effect of β-aspartylhydroxamate in the presence of ammonium is an indicator of the derepression of asparaginase (B612624). nih.gov In A. nidulans, the nmrA gene is a key player in nitrogen metabolite repression. nih.gov Deletion of nmrA leads to partial derepression of activities that are normally subject to nitrogen repression, resulting in sensitivity to β-aspartylhydroxamate when grown on ammonium. nih.gov This indicates that in the absence of a functional NmrA protein, the cell is unable to properly repress the enzymes involved in the utilization of alternative nitrogen sources, such as asparaginase.

Structural Activity Relationships and Molecular Modeling

Analysis of Stereoisomeric Activity and Specificity (L- vs. D-beta-Aspartylhydroxamate)

The biological activity of β-aspartylhydroxamate is highly dependent on its stereochemistry, with the L-isomer typically demonstrating significantly greater activity than the D-isomer. This stereospecificity arises from the chiral nature of enzyme active sites, which are configured to preferentially bind substrates and inhibitors of a particular orientation.

Research on various enzymes consistently highlights the importance of the L-configuration for potent inhibition. L-aspartic acid β-hydroxamate (L-ABH) has been identified as a competitive and selective inhibitor of mammalian serine racemase (SRR), an enzyme involved in the synthesis of the neurotransmitter D-serine. nih.govnih.gov Its efficacy has been demonstrated in cellular and animal models, where it can attenuate processes associated with excessive SRR activity. nih.govbiorxiv.org For instance, L-ABH has an inhibition constant (Ki) of 97.5 ± 23.7 µM against SRR. nih.govbiorxiv.org

Conversely, studies on enzymes like L-asparaginase from Rhizobium etli show that the enzyme's activity is reduced in the presence of D-asparagine and β-aspartyl-hydroxamate, indicating a narrow substrate specificity that favors the L-enantiomer. This preference is common among enzymes that process L-amino acids, as their active sites are structurally complementary to the L-form.

The differential activity between the stereoisomers underscores that the precise three-dimensional arrangement of the carboxyl, amino, and hydroxamate groups is critical for proper orientation and binding within the enzyme's active site. The L-isomer can effectively mimic the natural substrate, L-aspartate or L-asparagine, allowing it to act as a competitive inhibitor, while the D-isomer fails to achieve the necessary interactions for potent binding.

| Compound | Target Enzyme | Inhibition Type | Inhibition Constant (Ki) | Source(s) |

| L-Aspartic acid β-hydroxamate (L-ABH) | Serine Racemase (SRR) | Competitive | 97.5 ± 23.7 µM | nih.gov, biorxiv.org |

Role of the Hydroxamate Moiety in Molecular Recognition and Binding

The hydroxamate moiety (-CONHOH) is the key functional group responsible for the biological activity of β-aspartylhydroxamate, distinguishing it from its parent amino acid, aspartic acid. This group confers the ability to interact with enzyme active sites through several mechanisms, leading to both specific and non-specific inhibition.

Specific, Competitive Inhibition: In many cases, the hydroxamate group acts as a bioisostere of the amide group of asparagine or the carboxyl group of aspartate, allowing it to function as a competitive inhibitor. For example, L-aspartic acid β-hydroxamate competitively inhibits serine racemase and glycosylasparaginase. nih.govtandfonline.com In these instances, the hydroxamate likely occupies the same binding pocket as the substrate's side chain, forming hydrogen bonds and coordination complexes with active site residues and/or metal cofactors that mimic the interactions of the natural substrate or a tetrahedral transition state.

Non-specific Inhibition: The hydroxamate group also has the potential for non-specific inhibition, particularly against pyridoxal-5'-phosphate (PLP)-dependent enzymes. Studies have shown that some small aliphatic hydroxamic acids can interact irreversibly with the PLP cofactor. nih.govresearchgate.net This reaction involves the formation of a stable aldoxime species with the aldehyde of PLP, effectively sequestering the cofactor and inactivating the enzyme. nih.gov While this can be a source of off-target effects, compounds like L-aspartic acid β-hydroxamate have been characterized as selective inhibitors for certain enzymes like serine racemase, suggesting that its specific binding to the active site is favored over non-specific PLP interaction. nih.govresearchgate.net

The dual nature of the hydroxamate moiety—enabling it to act as both a specific substrate mimic and a potential reactive agent—is a central feature of its molecular pharmacology.

Insights from Mutagenesis Studies on Enzyme-beta-Aspartylhydroxamate Interactions

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within an enzyme's active site that are critical for substrate binding and catalysis. While direct mutagenesis studies detailing the binding of β-aspartylhydroxamate are limited, extensive research on its target enzymes provides strong inferential evidence for key interactions. By mutating residues in the active site and observing the resulting changes in affinity for the natural substrate (e.g., L-serine, L-aspartate), one can deduce the residues that are also essential for binding the analog, β-aspartylhydroxamate.

For example, in studies of VanT serine racemases, which share mechanistic similarities with other racemases, specific residues have been identified as crucial for determining substrate specificity. asm.org Mutagenesis of Asn696 in VanTG to a tyrosine (to mimic the active site of alanine (B10760859) racemases) resulted in a 30-fold decrease in its ability to convert L-serine, highlighting the importance of this asparagine residue in recognizing the serine side chain. asm.org It is highly probable that this same residue is a key interaction point for inhibitors that mimic L-serine or related amino acids, such as β-aspartylhydroxamate.

Similarly, mutagenesis studies on other relevant enzymes have identified key residues and motifs:

Serine Racemase: In rice serine racemase, Glu219 and Asp225 have been shown to be essential for mediating the effects of the Mg2+ cofactor on enzyme activity. nih.gov Since cofactors are often involved in positioning the substrate for catalysis, these residues indirectly influence inhibitor binding.

L-Asparaginase: The active site of L-asparaginases is known to be rigid and highly conserved, featuring a critical threonine residue within a flexible loop that initiates catalysis. nih.gov Mutation of this residue invariably leads to a loss of enzyme activity, indicating its central role in binding the amide group of asparagine. As a close analog, β-aspartylhydroxamate would be expected to interact directly with this threonine.

These studies collectively suggest that the binding of β-aspartylhydroxamate to its target enzymes is mediated by the same constellation of active site residues that recognize the natural amino acid substrates.

| Enzyme | Key Residue(s) | Role in Substrate/Inhibitor Binding | Effect of Mutation | Source(s) |

| VanTG Serine Racemase | Asn696 | Crucial for L-Serine recognition. | N696Y mutation caused a 30-fold decrease in L-Ser conversion. | asm.org |

| Rice Serine Racemase | Glu219, Asp225 | Essential for Mg2+ binding and activity modulation. | E219A/D225A mutant activity was unaffected by Mg2+. | nih.gov |

| L-Asparaginases | Catalytic Threonine | Initiates nucleophilic attack on the substrate's side chain. | Mutation leads to loss of catalytic activity. | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations of Compound-Target Binding

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for visualizing and analyzing the interactions between a ligand and its protein target at an atomic level. These methods can predict binding poses, identify key intermolecular interactions (such as hydrogen bonds and electrostatic contacts), and estimate the free energy of binding.

While specific, published molecular docking or MD simulation studies for β-aspartylhydroxamate are not widely available in the reviewed literature, the methodology offers significant potential for understanding its mechanism of action. A typical computational workflow to study the binding of β-aspartylhydroxamate to a target like serine racemase would involve:

Molecular Docking: Initially, the 3D structure of β-aspartylhydroxamate would be docked into the crystal structure of the target enzyme. This process samples numerous possible orientations and conformations of the ligand within the active site, scoring them based on predicted binding affinity. This would reveal the most likely binding pose and identify nearby amino acid residues.

Molecular Dynamics (MD) Simulations: The most promising docked pose would then be used as the starting point for an MD simulation. The entire protein-ligand complex, solvated in a water box with ions, is simulated for a duration of nanoseconds to microseconds. This simulation tracks the movements of all atoms over time, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific hydrogen bonds and other interactions that are maintained throughout the simulation.

Free Energy Calculations: Advanced computational techniques, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be applied to the MD trajectory to calculate the binding free energy. This provides a quantitative estimate of the binding affinity and can help rationalize the experimentally observed inhibition constants.

Such computational studies could elucidate why the L-isomer binds more tightly than the D-isomer, visualize how the hydroxamate moiety interacts with active site residues and cofactors, and predict how specific mutations in the enzyme might affect inhibitor binding. This information is invaluable for the structure-based design of more potent and selective inhibitors.

Analytical and Methodological Considerations in Research

Quantification Methods for beta-Aspartylhydroxamate in Biochemical Assays

The quantification of β-aspartylhydroxamate is often essential in biochemical assays, particularly those involving enzymes like asparaginase (B612624).

Colorimetric Assays: A common method for quantifying L-asparaginase activity is through the formation of β-aspartylhydroxamate from asparagine and hydroxylamine (B1172632). mdpi.com The resulting β-aspartylhydroxamate can be measured colorimetrically after the addition of a ferric chloride reagent, which forms a colored complex that can be quantified at 500 nm. mdpi.com This method provides a convenient and direct way to assay enzyme activity. researchgate.net One unit of asparaginase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of β-aspartylhydroxamate per minute. mdpi.com However, studies comparing this colorimetric method (referred to as the AHA method) with high-performance liquid chromatography (HPLC) have shown that the colorimetric approach can sometimes underestimate the enzyme activity. nih.gov

Chromatographic Methods: High-performance liquid chromatography (HPLC) is considered a more precise method for quantifying components in enzymatic reactions, including β-aspartylhydroxamate. nih.gov HPLC allows for the simultaneous monitoring of both substrate consumption and product formation, providing a comprehensive mass balance of the reaction. nih.gov A critical analysis comparing traditional colorimetric methods with HPLC for L-asparaginase activity quantification highlighted that HPLC is the more accurate technique. nih.gov

Differential Determination: In mixtures containing both hydroxylamine and β-aspartylhydroxamate, a quantitative method for their differential determination has been developed. acs.org This is important for accurately assessing the concentration of β-aspartylhydroxamate without interference from the precursor hydroxylamine.

A summary of the reaction mixture for the colorimetric assay of L-asparaginase activity is provided below.

| Component | Concentration |

| L-asparagine | 100 mM |

| Hydroxylammonium chloride | 1 M |

| Tris-HCl buffer (pH 8.6) | 50 mM |

| Diluted enzyme | Variable |

| Incubation Conditions | |

| Temperature | 37 °C |

| Time | 30 min |

| Detection | |

| Reagent | Ferric chloride reagent |

| Wavelength | 500 nm |

| Table based on data from mdpi.com |

Application as a Biochemical Probe or Tool Compound in Mechanistic Studies

β-Aspartylhydroxamate serves as a valuable tool in elucidating enzymatic mechanisms and cellular processes.

Enzyme Inhibition and Mechanistic Studies: L-aspartic acid β-hydroxamate has been identified as a competitive and selective inhibitor of serine racemase, an enzyme involved in neurotransmitter synthesis. nih.gov Its inhibitory action allows it to be used as a scaffold for developing more potent inhibitors and for studying the enzyme's active site and mechanism. nih.gov In studies of asparaginase, the formation of β-aspartylhydroxamate from asparagine and hydroxylamine, as well as its own hydrolysis by the enzyme, suggests a reaction mechanism involving a β-aspartyl-enzyme intermediate. researchgate.net The use of hydroxylaminolysis reactions, which produce β-aspartylhydroxamate, has helped to demonstrate a ping-pong kinetic mechanism for asparaginase, consistent with an acyl-enzyme intermediate pathway. researchgate.net

Studying Cellular Processes: In the fungus Aspergillus nidulans, β-aspartylhydroxamate is used to study nitrogen metabolite repression. nih.gov Resistance or sensitivity to this compound can indicate the functional status of regulatory genes like nmrA. nih.gov Similarly, Chinese hamster ovary cells resistant to β-aspartylhydroxamate have been shown to possess elevated levels of asparagine synthetase, providing a tool to select for and study cells with altered amino acid metabolism. karger.com

Investigating Enzyme Specificity: The compound is also used to probe the specificity of enzymes. For example, in studies of L-asparaginase from Bacillus australimaris, β-aspartylhydroxamate was found to reduce the enzyme's activity, providing insights into substrate and inhibitor binding at the active site. researchgate.net

Chromatographic and Spectroscopic Techniques for Characterization in Research Settings

The characterization of β-aspartylhydroxamate in research settings relies on various chromatographic and spectroscopic techniques to separate, identify, and quantify the compound within complex mixtures. chromtech.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and quantification of amino acids and their derivatives, including β-aspartylhydroxamate. researchgate.net It offers high resolution and sensitivity, making it suitable for analyzing complex biological samples. chromtech.com HPLC has been used to critically evaluate and compare other quantification methods for L-asparaginase activity, where β-aspartylhydroxamate is a key product. nih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (HRLC-MS): This hyphenated technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. HRLC-MS has been employed for the phytochemical analysis of plant extracts, where it successfully identified the presence of β-L-Aspartylhydroxamate among numerous other compounds. phytojournal.com

Gas Chromatography (GC): GC is another chromatographic method that can be used for the analysis of volatile derivatives of amino acids. researchgate.net While not as commonly cited for β-aspartylhydroxamate itself, it is a staple in the broader field of amino acid analysis. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for separating small molecules like amino acids and their derivatives. chromtech.comresearchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure of molecules. In a study of serine racemase inhibitors, NMR was employed alongside other techniques to characterize the interaction between hydroxamic acids and the enzyme's cofactor, pyridoxal-5'-phosphate (PLP). nih.gov

Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds. It was used in conjunction with NMR and UV/Vis spectroscopy to study the irreversible interaction of hydroxamic acids with PLP. nih.gov

UV/Visible (UV/Vis) Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a sample. It is the basis for the colorimetric quantification of β-aspartylhydroxamate when it forms a colored complex with ferric ions. mdpi.comnih.gov

A table summarizing the application of these techniques is presented below.

| Technique | Application for β-Aspartylhydroxamate | Reference |

| HPLC | Precise quantification in enzymatic assays | nih.gov |

| HRLC-MS | Identification in complex mixtures (e.g., plant extracts) | phytojournal.com |

| NMR Spectroscopy | Structural characterization of interactions with other molecules | nih.gov |

| Mass Spectrometry | Identification and characterization of molecular interactions | nih.gov |

| UV/Vis Spectroscopy | Colorimetric quantification in biochemical assays | mdpi.comnih.gov |

Isotope Exchange Studies in Investigating Reaction Mechanisms

Isotope exchange is a powerful technique used to trace the path of atoms through a reaction, providing detailed insights into the mechanism of enzyme-catalyzed reactions. numberanalytics.com This method involves substituting an atom in a substrate or enzyme with one of its isotopes and then monitoring the incorporation of this isotopic label into the products or other reactants. numberanalytics.com

In the context of enzymes that interact with β-aspartylhydroxamate, such as asparaginase, isotope exchange studies have been instrumental in elucidating the reaction mechanism. For example, to support the hypothesis of a β-aspartyl-enzyme intermediate in the asparaginase reaction, exchange studies were conducted. researchgate.net These studies demonstrated that asparaginase catalyzes the incorporation of oxygen from ¹⁸O-labeled water into aspartic acid. researchgate.net This finding is consistent with a mechanism where the aspartyl group is first transferred to the enzyme, releasing ammonia, and then the aspartyl-enzyme intermediate is hydrolyzed by water to release aspartic acid.

The general principle of isotope exchange can be applied to various enzymatic systems to:

Determine the order of substrate binding and product release.

Identify covalent enzyme-substrate intermediates.

Probe the reversibility of reaction steps.

While direct isotope exchange studies involving β-aspartylhydroxamate as the primary labeled substrate are not extensively detailed in the provided context, the use of isotope exchange in the broader study of the asparaginase reaction mechanism, for which β-aspartylhydroxamate is a key substrate and product analog, highlights the importance of this technique. researchgate.net The principles of isotope exchange are broadly applicable to understanding the kinetics and mechanisms of enzymes that metabolize this and related compounds. numberanalytics.comnih.gov

Future Directions in Academic Investigation

Elucidation of Novel Enzyme Targets and Interaction Partners

A primary focus of future research will be the identification and characterization of new enzyme targets for beta-Aspartylhydroxamate. While its interaction with L-asparaginase is well-documented, its potential to bind to and modulate other enzymes remains an area of active exploration. researchgate.netnih.gov For instance, studies have shown that beta-L-aspartyl hydroxamate can be phosphorylated by L-glutamine kinase, suggesting a broader range of enzymatic interactions than previously understood. acs.orgacs.orgacs.orgacs.org The identification of novel interaction partners is crucial for a comprehensive understanding of its cellular effects.

Future studies will likely employ a variety of techniques to uncover these new targets. Affinity chromatography, where this compound is immobilized on a solid support to capture interacting proteins from cell lysates, will be a valuable tool. This can be followed by mass spectrometry to identify the bound proteins. Additionally, protein-fragment complementation assays (PCA) offer a powerful in vivo method to screen for protein-protein interactions. google.com In this approach, fragments of a reporter enzyme are fused to this compound and potential protein partners; an interaction between the two brings the fragments together, reconstituting enzyme activity. google.com

Exploration of Previously Undescribed Biochemical Pathways Involving this compound

Beyond identifying individual enzyme targets, a significant avenue of future research lies in mapping the broader biochemical pathways in which this compound participates. Its structural similarity to aspartate suggests it could be a substrate or inhibitor in various metabolic routes. For example, the aspartate biosynthetic pathway, essential for producing several amino acids in plants and microbes, presents a plausible area of investigation. nih.gov The formation of beta-aspartyl hydroxamate has been observed in incubations with hydroxylamine (B1172632), hinting at its potential involvement in metabolic processes. researchgate.netresearchgate.net

Researchers will likely utilize metabolomics approaches to trace the metabolic fate of isotopically labeled this compound within cells. This will help to identify downstream metabolites and reveal the metabolic networks it influences. Furthermore, genetic screening of mutant libraries can identify genes whose disruption alters the cellular response to this compound, thereby implicating those genes and their corresponding pathways in its mechanism of action.

Advanced Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-Electron Microscopy) of Enzyme-Inhibitor Complexes

Determining the three-dimensional structures of this compound in complex with its target enzymes is paramount for understanding the molecular basis of its activity. cas.cz Advanced structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) will be instrumental in this endeavor. longdom.orgplos.orgtum.denih.govthermofisher.commdpi.com

X-ray crystallography, a technique that analyzes the diffraction pattern of X-rays passing through a crystal of a molecule, can provide atomic-resolution details of the enzyme-inhibitor interaction. ebi.ac.uklsuhsc.eduprotoxrd.comnih.govresearchgate.net This information is critical for elucidating the precise binding mode, identifying key amino acid residues involved in the interaction, and understanding the conformational changes that occur upon binding. nih.govnih.gov Cryo-EM, which involves flash-freezing molecules in a thin layer of ice and imaging them with an electron microscope, is particularly well-suited for studying large and flexible protein complexes that may be difficult to crystallize. plos.orgnih.govthermofisher.commdpi.com The combination of these techniques can provide a comprehensive structural view of how this compound interacts with its targets. plos.org

| Technique | Application to this compound Research | Key Insights |

| X-ray Crystallography | Determining the high-resolution structure of this compound bound to its enzyme targets. ebi.ac.uklsuhsc.eduprotoxrd.comnih.govresearchgate.net | Precise binding orientation, identification of key interacting residues, conformational changes in the enzyme active site. nih.govnih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Visualizing the structure of large enzyme complexes with this compound, especially those resistant to crystallization. plos.orgnih.govthermofisher.commdpi.com | Overall architecture of the enzyme-inhibitor complex, understanding of large-scale conformational changes. plos.org |

Development of Advanced Computational Models for Predicting Molecular Interactions and Specificity

In conjunction with experimental approaches, the development of sophisticated computational models will accelerate the discovery and characterization of this compound's interactions. simonsfoundation.org Molecular docking simulations can predict the binding pose of this compound within the active site of known or putative enzyme targets. openagrar.de These predictions can then guide experimental validation, such as site-directed mutagenesis of key residues identified by the model.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of this compound and its analogs with their inhibitory activity. This can aid in the rational design of more potent and selective inhibitors. Advanced computational methods, such as constant pH molecular dynamics and alchemical free energy calculations, can provide deeper insights into the thermodynamics and kinetics of binding, although their accuracy can be limited by computational cost and convergence issues. nih.gov The NetQuilt software platform, which integrates diverse data types, offers a powerful tool for predicting protein function and could be applied to understand the broader biological roles of this compound. simonsfoundation.org

Integration of High-Throughput Omics Data in Comprehensive Mechanistic Studies

A holistic understanding of this compound's biological effects requires the integration of data from multiple high-throughput "omics" technologies. nih.govnih.gov This systems biology approach can reveal the global cellular response to the compound, from changes in gene expression to alterations in protein and metabolite levels. mdpi.comfrontiersin.orgmdpi.com

Transcriptomics (e.g., RNA-Seq) can identify genes that are up- or down-regulated in response to this compound treatment, providing clues about the signaling pathways and cellular processes it affects. Proteomics can identify changes in the abundance and post-translational modifications of proteins, directly revealing the molecular machinery impacted by the compound. nih.govnih.govfrontiersin.orgmdpi.com Metabolomics can provide a snapshot of the metabolic state of the cell, uncovering changes in metabolite concentrations that result from the modulation of enzyme activity by this compound. nih.govnih.govfrontiersin.orgmdpi.com

The integration of these multi-omics datasets, often using sophisticated bioinformatics tools and network analyses, can lead to the construction of comprehensive models of this compound's mechanism of action. mdpi.comresearchgate.net This integrated approach has the potential to uncover novel functions and therapeutic applications for this intriguing compound. nih.govnih.gov

| Omics Technology | Information Gained | Relevance to this compound |

| Transcriptomics | Changes in gene expression. | Identifies signaling pathways and cellular processes affected by this compound. grafiati.com |

| Proteomics | Changes in protein abundance and modifications. nih.govnih.govfrontiersin.orgmdpi.com | Directly reveals the protein targets and downstream effects of this compound. nih.govnih.govfrontiersin.orgmdpi.com |

| Metabolomics | Changes in metabolite concentrations. nih.govnih.govfrontiersin.orgmdpi.com | Uncovers the metabolic consequences of enzyme modulation by this compound. nih.govnih.govfrontiersin.orgmdpi.com |

Q & A

Q. How should researchers adapt β-Aspartylhydroxamate protocols for primary cell cultures with low transfection efficiency?

- Methodological Answer : Optimize via:

- Viral transduction : Lentiviral delivery of resistance genes (e.g., mutant asparagine synthetase).

- Electroporation : Test varying voltage/pulse durations for DNA uptake.

- Chemical enhancers : Use polybrene or lipid-based transfection reagents.

- Selection timelines : Extend antibiotic selection periods for slow-growing primary cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.